molecular formula C17H11NO B3210194 2-(dibenzo[b,d]furan-4-yl)pyridine CAS No. 1062595-43-0

2-(dibenzo[b,d]furan-4-yl)pyridine

Cat. No. B3210194
Key on ui cas rn: 1062595-43-0
M. Wt: 245.27 g/mol
InChI Key: NLVDIPIEDWNILG-UHFFFAOYSA-N
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Patent
US09257658B2

Procedure details

To a 1 L round-bottom flask was added 2-bromopyridine (13.80 mL, 142 mmol), dibenzo[b,d]furan-4-ylboronic acid (25 g, 118 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (1.936 g, 4.72 mmol) and potassium phosphate tribasic monohydrate (81 g, 354 mmol) with toluene (350 mL) and water (35 mL). The reaction mixture was degassed with N2 for 20 minutes. Pd2(dba)3 (2.16 g, 2.35 mmol) was added and the reaction mixture was refluxed for 18 h. Completion of the reaction was confirmed by HPLC, GC and TLC. After cooling, the aqueous layer was removed and toluene was evaporated under reduced pressure. The residue was dissolved in dichloromethane and passed through one inch silica gel plug on a frit, eluting with dichloromethane. The crude product was chromatographed on silica gel with 20-25% ethyl acetate in hexane to give 18 g (62%) of the product. The product was confirmed by HPLC (99.6% purity) and GC/MS.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.936 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:8]1[C:16]2[C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[O:13][C:12]=2[C:11](B(O)O)=[CH:10][CH:9]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:20]1[C:14]2[O:13][C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:16]=3[C:15]=2[CH:17]=[CH:18][CH:19]=1 |f:2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)B(O)O
Name
Quantity
81 g
Type
reactant
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
350 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.936 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.16 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with N2 for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
CUSTOM
Type
CUSTOM
Details
toluene was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 20-25% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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